3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one
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Overview
Description
3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a benzoxazole ring attached to a piperazinone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one typically involves the reaction of 1,3-benzoxazole with piperazin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperazin-2-one, followed by the addition of 1,3-benzoxazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperazinone moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzoxazol-2-ylmethyl)piperazine: Similar structure but lacks the carbonyl group in the piperazinone moiety.
2-(1,3-Benzoxazol-2-ylmethyl)piperidin-4-one: Contains a piperidinone ring instead of a piperazinone ring.
1,3-Benzoxazol-2-ylmethylamine: Lacks the piperazinone ring and has an amine group instead.
Uniqueness
3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is unique due to the presence of both the benzoxazole and piperazinone rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-9(13-5-6-14-12)7-11-15-8-3-1-2-4-10(8)17-11/h1-4,9,13H,5-7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGJIGBJUOHSHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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